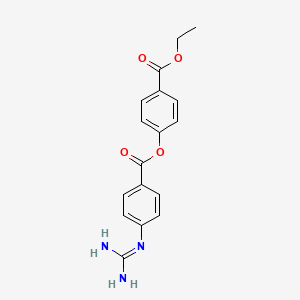
4-Bromobutyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15BrO3S It is a derivative of butyl benzenesulfonate, where a bromine atom is attached to the fourth carbon of the butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-bromobutanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+4-Bromobutanol→4-Bromobutyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can help dissolve the reactants and facilitate the reaction. Post-reaction, the product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobutyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines
Propriétés
Formule moléculaire |
C11H15BrO3S |
|---|---|
Poids moléculaire |
307.21 g/mol |
Nom IUPAC |
4-bromobutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H15BrO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
WAHLNJDDAMWVHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



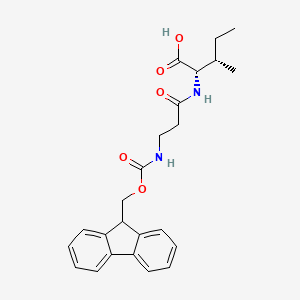

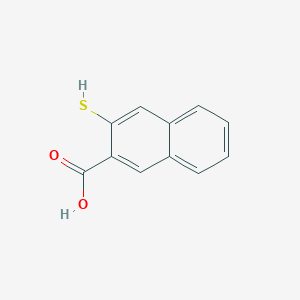
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)
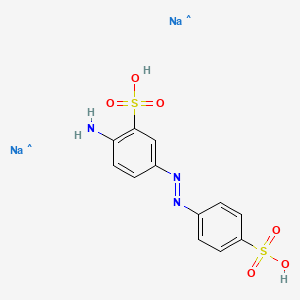

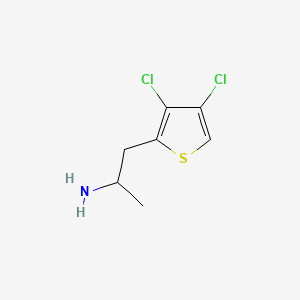

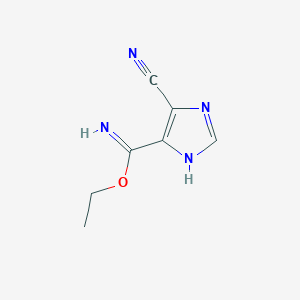
![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)
